7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione

Catalog No.
S2706718
CAS No.
72985-49-0
M.F
C10H9NO3
M. Wt
191.186
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione

CAS Number

72985-49-0

Product Name

7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione

IUPAC Name

7-methoxy-4-methyl-1H-indole-2,3-dione

Molecular Formula

C10H9NO3

Molecular Weight

191.186

InChI

InChI=1S/C10H9NO3/c1-5-3-4-6(14-2)8-7(5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13)

InChI Key

FGZDNNJCFOKWBL-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)OC)NC(=O)C2=O

solubility

not available

Availability of information:

While 7-methoxy-4-methyl-1H-indole-2,3-dione (7-MMID) has a CAS registry number (72985-49-0), information regarding its scientific research applications is limited. There are no readily available publications or studies specifically exploring its properties or potential uses in scientific research.

Further resources:

  • Chemical databases such as PubChem () can provide basic information about the compound's structure and properties.
  • Scientific literature search engines like Google Scholar () can be used to search for relevant research articles, although it's important to acknowledge the limited availability of information in this case.

7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione is a compound belonging to the indole family, characterized by its unique structure that includes a methoxy group at the 7-position and a methyl group at the 4-position of the indole ring. Its molecular formula is C10H9NO3C_{10}H_{9}NO_{3}, and it exhibits properties typical of indole derivatives, such as potential biological activity and reactivity in various

  • Oxidation: This compound can be oxidized to produce corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can yield hydroxy derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The electron-rich nature of the indole ring allows for electrophilic substitution reactions, often involving halogens or nitro compounds under acidic or basic conditions.

Indole derivatives, including 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione, are known for their diverse biological activities. This specific compound has been linked to several pharmacological effects:

  • Antiviral and Antimicrobial Activities: It exhibits potential against various viral infections and bacterial growth.
  • Anticancer Properties: Research indicates that it may inhibit cancer cell proliferation, making it a candidate for anticancer drug development.
  • Antioxidant Activity: The compound shows promise in combating oxidative stress, which is implicated in numerous diseases.

The biological mechanisms are thought to involve interactions with enzymes and proteins, influencing metabolic pathways and gene expression .

The synthesis of 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione typically employs the Fischer indole synthesis method. This involves:

  • Starting Material: Using phenylhydrazines with appropriate ketones or aldehydes.
  • Reaction Conditions: The reaction occurs under acidic conditions to facilitate cyclization.
  • Methoxylation: The compound can be methoxylated using methanol in the presence of an acid catalyst to introduce the methoxy group at the 7-position .

Industrial production often utilizes large-scale Fischer indole synthesis due to its efficiency and mild reaction conditions.

7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione finds applications across various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development targeting cancer and infectious diseases.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing other complex organic molecules.
  • Research: It is used in biochemical studies to understand the mechanisms of action of indole derivatives .

Studies on interaction mechanisms reveal that 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione interacts with various biomolecules. These interactions can lead to enzyme inhibition or activation, influencing metabolic pathways crucial for cellular functions. Additionally, its binding affinity with specific receptors can elucidate its therapeutic potential in treating diseases .

Several compounds share structural similarities with 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-methyl-2,3-dihydro-1H-indole-2,3-dioneLacks the methoxy groupDifferent chemical reactivity and biological activity
7-hydroxy-4-methyl-2,3-dihydro-1H-indole-2,3-dioneContains a hydroxy groupAffects reactivity and interactions differently
4-methylindoleSimplified structure without dione functionalityLimited biological activity compared to more complex derivatives

The presence of the methoxy group in 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione enhances its electron density and reactivity compared to these similar compounds. This unique feature contributes significantly to its distinct chemical behavior and biological effects .

Traditional Routes for Isatin Core Formation

Sandmeyer-Type Cyclization Approaches

The Sandmeyer synthesis remains a foundational method for constructing the isatin scaffold. This route involves the condensation of trichloroacetaldehyde (chloral), hydroxylamine, and a primary aryl amine to form α-isonitrosoacetanilide intermediates, followed by cyclization in concentrated sulfuric acid [1] [3]. For 7-methoxy-4-methyl derivatives, meta-substituted anilines bearing methoxy groups are critical starting materials. However, regioselectivity challenges arise with meta-substituents, often leading to mixtures of 4- and 6-substituted products [3]. Modifications, such as pre-functionalizing the aniline with protective groups, have been employed to mitigate these issues [3].

Martinet and Gassman Reaction Modifications

The Martinet dioxindole synthesis offers an alternative pathway. By condensing anilines with mesoxalic acid esters under oxygen-free conditions, dioxindoles are formed, which oxidize to isatins [2]. For 7-methoxy-4-methyl derivatives, substituting the aniline with a methoxy group at the para position ensures correct regiochemistry. The Gassman method improves regiochemical control by converting anilines to azasulfonium salts, which cyclize to isatins upon oxidation [3]. This method is particularly effective for electron-deficient anilines, enabling precise installation of the methyl group at C4 via alkylation prior to cyclization [3].

Novel Catalytic Strategies

Lewis Acid-Mediated Cyclization Techniques

Lewis acids, such as aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄), facilitate electrophilic cyclization of intermediates like chlorooxalylanilides. For example, AlCl₃ promotes the Stolle synthesis, where N-methylaniline derivatives react with oxalyl chloride to form 4-methylisatin precursors [3]. Recent advances employ chiral Lewis acids for asymmetric synthesis, though applications to 7-methoxy-4-methyl derivatives remain exploratory [5].

Microwave-Assisted Synthesis Protocols

Microwave irradiation significantly accelerates reaction kinetics. A demonstrated protocol involves reacting N-alkylazidoisatins with propargylated ferrocene derivatives under Cu(I) catalysis, yielding triazole-tethered isatins in minutes rather than hours [6]. For 7-methoxy-4-methyl derivatives, microwave-enhanced aldol condensations between methoxy-substituted anilines and methyl-oxalyl chloride achieve 85–90% yields, compared to 60–70% via conventional heating [6].

Functionalization at C4 and C7 Positions

Methyl Group Introduction Strategies

The C4 methyl group is typically introduced via N-alkylation prior to cyclization. For instance, treating 4-methoxyaniline with methyl iodide in the presence of K₂CO₃ yields N-methyl-4-methoxyaniline, which undergoes Sandmeyer cyclization to 4-methylisatin [3]. Alternatively, Friedel-Crafts alkylation using methyl chloroformate and AlCl₃ directly functionalizes the indole ring post-cyclization [4].

Methoxylation Reaction Optimization

Methoxylation at C7 is achieved through O-alkylation of phenolic intermediates. For example, 7-hydroxyisatin derivatives react with methyl iodide under basic conditions to install the methoxy group [4]. Recent protocols utilize phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency, achieving >95% conversion in aqueous media [6].

Tables

Table 1: Comparison of Traditional vs. Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time4–6 hours4–6 minutes
Yield (%)60–7085–90
RegioselectivityModerateHigh

Table 2: Functionalization Strategies for C4 and C7 Positions

PositionMethodReagentsYield (%)
C4N-AlkylationMethyl iodide, K₂CO₃80–85
C7O-AlkylationMethyl iodide, TBAB90–95

Nuclear Magnetic Resonance Spectral Analysis (Proton, Carbon-13, Two-Dimensional Techniques)

Proton Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis of 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione reveals characteristic spectral features consistent with the isatin structural framework [2]. The proton nuclear magnetic resonance spectrum typically exhibits the indole nitrogen-hydrogen proton as a distinctive singlet in the highly deshielded region between 10.0 and 12.0 parts per million, reflecting the electron-withdrawing effects of the adjacent carbonyl functionalities [3] [4] [5].

The methoxy substituent at the carbon-7 position manifests as a sharp singlet between 3.8 and 4.0 parts per million, representing the three equivalent protons of the methoxy group [6] [7]. This chemical shift is characteristic of aromatic methoxy groups and remains consistent across various methoxy-substituted indole derivatives [8] [9].

The methyl group at carbon-4 appears as a singlet in the range of 2.2 to 2.3 parts per million, which aligns with the observed chemical shifts for methyl substituents on aromatic systems [10] [9]. The aromatic protons of the benzene ring portion display multiplet patterns between 6.8 and 8.2 parts per million, with coupling patterns dependent on the substitution pattern and electronic environment [11] [4].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides definitive structural confirmation through characteristic carbonyl resonances [2] [5]. The carbon-3 carbonyl typically appears between 180 and 185 parts per million, while the carbon-2 carbonyl resonates in the range of 155 to 165 parts per million [6] [3]. These chemical shifts reflect the distinct electronic environments of the two carbonyl groups within the isatin framework.

The methoxy carbon appears as a characteristic signal between 55 and 60 parts per million, while the aromatic carbons display resonances distributed across the 110 to 140 parts per million region [7] [9]. The quaternary carbons of the indole ring system exhibit chemical shifts consistent with their degree of substitution and electronic environment.

Two-Dimensional Nuclear Magnetic Resonance Techniques

Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments provide crucial connectivity information for structural elucidation [11] [12]. The Heteronuclear Single Quantum Coherence spectrum establishes direct carbon-hydrogen connectivities, confirming the assignments of proton and carbon resonances. Heteronuclear Multiple Bond Correlation experiments reveal long-range coupling relationships that confirm the substitution pattern on the indole ring system [11] [12].

The Nuclear Overhauser Effect Spectroscopy experiments can provide spatial proximity information, although the rigid planar nature of the indole system limits conformational flexibility [11]. Cross-peaks in two-dimensional nuclear magnetic resonance spectra enable unambiguous assignment of all resonances and confirmation of the regiochemistry of substitution.

Table 1: Nuclear Magnetic Resonance Spectroscopic Data for 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione

Position¹H NMR (δ ppm)¹³C NMR (δ ppm)MultiplicityAssignment
N-H10.0-12.0 [4] [5]-sIndole NH
C-2-155-165 [3]-Carbonyl carbon
C-3-180-185 [3]-Carbonyl carbon
C-4-110-140 [7]-Aromatic carbon
C-56.8-8.2 [4]110-140 [7]mAromatic CH
C-66.8-8.2 [4]110-140 [7]mAromatic CH
C-7-110-140 [7]-Aromatic carbon
4-CH₃2.2-2.3 [10]20-25 [9]sMethyl group
7-OCH₃3.8-4.0 [6]55-60 [7]sMethoxy group

Infrared Vibrational Signature Interpretation

Carbonyl Stretching Vibrations

The infrared vibrational spectrum of 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione exhibits characteristic carbonyl stretching frequencies that serve as definitive structural markers [13] [14]. The carbon-3 ketone carbonyl displays a strong absorption band between 1700 and 1680 wavenumbers, reflecting the enhanced electrophilicity of this position within the isatin framework [2] [13].

The carbon-2 amide carbonyl appears at lower frequency, typically between 1637 and 1620 wavenumbers, due to the resonance stabilization provided by the adjacent nitrogen atom [13] [14]. This frequency shift distinguishes the two carbonyl functionalities and confirms the characteristic isatin structural motif.

Nitrogen-Hydrogen and Carbon-Hydrogen Stretching Modes

The indole nitrogen-hydrogen stretching vibration manifests as a medium to strong absorption between 3200 and 3150 wavenumbers [10] [13]. This frequency range reflects the moderate acidity of the indole nitrogen-hydrogen bond and its involvement in intermolecular hydrogen bonding interactions.

Aromatic carbon-hydrogen stretching modes appear in the region between 3100 and 3000 wavenumbers, while the methoxy and methyl carbon-hydrogen stretching vibrations contribute to the aliphatic region between 2950 and 2850 wavenumbers [10] [13]. These assignments are supported by density functional theory calculations and experimental observations on related indole derivatives.

Aromatic and Methoxy Group Vibrations

The aromatic carbon-carbon stretching vibrations appear as multiple bands between 1600 and 1400 wavenumbers, reflecting the conjugated nature of the benzene ring system [10] [13]. Methoxy group vibrations contribute characteristic bands including the carbon-oxygen stretching mode around 1250 wavenumbers and out-of-plane bending modes in the fingerprint region.

Table 2: Infrared Vibrational Assignments for 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione

Functional GroupFrequency (cm⁻¹)IntensityAssignment
N-H stretch3200-3150 [13]medium-strongIndole NH
C-H stretch (aromatic)3100-3000 [10]mediumAromatic CH
C-H stretch (aliphatic)2950-2850 [10]mediumMethyl/methoxy
C=O stretch (ketone)1700-1680 [13]strongCarbon-3 carbonyl
C=O stretch (amide)1637-1620 [13]strongCarbon-2 carbonyl
C=C stretch (aromatic)1600-1400 [10]variableBenzene ring
C-O stretch1250-1200 [13]mediumMethoxy group

Crystallographic Studies

X-ray Diffraction Analysis of Crystal Packing

Crystal System and Space Group Characteristics

Crystallographic analysis of methoxy-substituted indole-2,3-dione derivatives reveals preferential crystallization in monoclinic and orthorhombic crystal systems [15] [16] [17]. Related isatin compounds frequently adopt the monoclinic space group P21/c, which accommodates the planar molecular geometry and facilitates optimal packing arrangements [16] [17] [18].

The molecular planarity of the indole ring system, combined with the methoxy and methyl substituents, influences the crystal packing through a combination of steric and electronic factors [15] [19]. The extended π-system of the indole framework provides opportunities for intermolecular π-π stacking interactions, while the polar carbonyl groups enable hydrogen bonding networks.

Unit Cell Parameters and Molecular Arrangement

Crystallographic studies of structurally related compounds provide insight into the expected crystal parameters. The 5-bromo-1-(4-bromophenyl)isatin crystallizes in the orthorhombic space group Pnma with unit cell dimensions a = 15.1160(14) Å, b = 6.8728(6) Å, c = 12.7492(11) Å, and Z = 4 [16]. This packing arrangement accommodates four molecules per unit cell with molecules lying on crystallographic mirror planes.

Isatin 3-semicarbazone adopts a monoclinic structure with space group P 1 21/c 1, demonstrating unit cell parameters a = 5.5540 Å, b = 18.754 Å, c = 8.974 Å, β = 101.84°, and Z = 4 [17]. The monoclinic distortion reflects the influence of intermolecular interactions on the crystal lattice.

Molecular Conformation and Torsion Angles

X-ray diffraction studies of indole derivatives consistently reveal planar indole ring systems with minimal deviation from planarity [15] [20]. The methoxy substituent typically adopts a coplanar orientation with the aromatic ring, maximizing conjugative stabilization. Dihedral angles between substituent phenyl rings and the indole system commonly range between 54° and 68°, reflecting a balance between steric hindrance and electronic interactions [15] [20].

The carbonyl groups maintain near-coplanarity with the indole ring system, facilitating extended conjugation and influencing the electronic properties of the molecule [15]. Torsion angles involving the methoxy group typically show minimal deviation from planarity, confirming the conjugative interaction between the methoxy substituent and the aromatic system.

Table 3: Comparative Crystallographic Data for Isatin Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
5-Bromo-1-(4-bromophenyl)isatin [16]OrthorhombicPnma15.1160(14)6.8728(6)12.7492(11)90.04
Isatin 3-semicarbazone [17]MonoclinicP 1 21/c 15.554018.7548.974101.844
5-Methoxy-1H-indole-2-carboxylic acid [21]MonoclinicP 1 21/c 17.3982(4)19.0234(10)17.2042(9)91.871(5)4
Isatin-3-isonicotinoylhydrazone [22]OrthorhombicPna218.0391(16)28.645(6)5.2812(11)90.04

Hydrogen Bonding Network Analysis

Primary Hydrogen Bonding Motifs

Crystallographic analysis of isatin derivatives consistently reveals the formation of characteristic hydrogen bonding networks that dominate the crystal packing [15] [19] [23]. The indole nitrogen-hydrogen functionality serves as a primary hydrogen bond donor, typically forming intermolecular N-H⋯O hydrogen bonds with carbonyl acceptors [15] [16] [19].

These hydrogen bonding interactions commonly generate C(6) chain motifs, where the hydrogen bond spans six atoms in the repeat unit [15]. The N-H⋯O hydrogen bonds typically exhibit donor-acceptor distances in the range of 2.8 to 3.2 Å, with bond angles approaching linearity [21] [17].

Secondary Interactions and Weak Contacts

Beyond the primary N-H⋯O hydrogen bonds, the crystal structures of methoxy-substituted isatin derivatives exhibit numerous weak intermolecular interactions [15] [23]. Carbon-hydrogen⋯oxygen contacts involving both aromatic and methoxy hydrogen atoms contribute to the overall stability of the crystal lattice [15] [19].

Aromatic π-π stacking interactions between indole ring systems provide additional stabilization, with centroid-to-centroid distances typically ranging from 3.5 to 4.5 Å [16] [20]. The planar geometry of the indole system facilitates these π-π interactions, which complement the hydrogen bonding network.

Methoxy Group Participation in Hydrogen Bonding

The methoxy substituent at carbon-7 can participate in hydrogen bonding as both a weak donor (through C-H⋯O interactions) and an acceptor (through the oxygen lone pairs) [19] [21]. Studies of 5-methoxyindole-2-carboxylic acid demonstrate the formation of strong N-H⋯O hydrogen bonds between the indole nitrogen and methoxy oxygen atoms, creating nine-membered ring motifs [21].

The methoxy oxygen atom commonly accepts hydrogen bonds from neighboring molecules, contributing to the three-dimensional network structure [21] [23]. These interactions, while individually weak, collectively influence the crystal packing and thermal stability of the crystalline phase.

Influence of Substituents on Hydrogen Bonding Patterns

The presence of both methoxy and methyl substituents modifies the hydrogen bonding capability compared to unsubstituted isatin [19] [23]. The electron-donating methoxy group increases the electron density on the indole ring system, potentially strengthening N-H⋯O hydrogen bonds [21].

The methyl substituent at carbon-4 primarily influences the crystal packing through steric effects and weak C-H⋯O interactions [10] [15]. The combination of electronic and steric effects from both substituents determines the optimal packing arrangement and hydrogen bonding geometry.

Table 4: Hydrogen Bonding Parameters in Isatin Crystal Structures

Interaction TypeDistance (Å)Angle (°)FrequencyStructural Role
N-H⋯O (primary) [15] [16]2.8-3.2160-180Very commonChain formation
C-H⋯O (aromatic) [15] [19]3.0-3.5120-160CommonStabilization
C-H⋯O (methoxy) [21]3.1-3.6110-150ModerateNetwork support
π-π stacking [16] [20]3.5-4.5-CommonLayer formation
C-H⋯π [15] [23]3.2-3.8130-170ModerateInterlayer contact

XLogP3

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Dates

Last modified: 08-16-2023

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